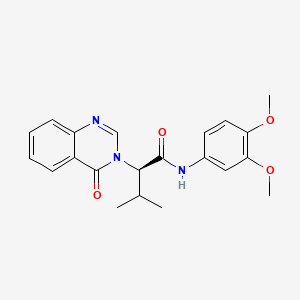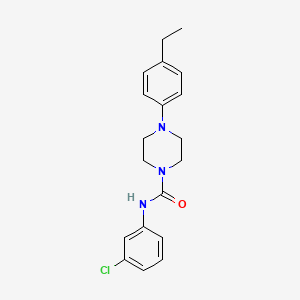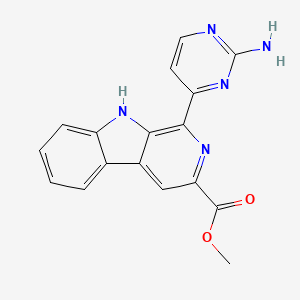
N-(3,4-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its biological activity, and a dimethoxyphenyl group, which can enhance its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions to form the quinazolinone ring.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable halide derivative.
Formation of the Butanamide Side Chain: The final step involves the formation of the butanamide side chain through an amide coupling reaction, often using reagents like EDCI.HCl and DMAP in an anhydrous solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The dimethoxyphenyl group may enhance the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,4-dimethoxyphenyl)ethylacetamide: Shares the dimethoxyphenyl group but has a different core structure.
N-(3,4-dimethoxyphenyl)-2-oxoethyl-2-(3,4,5-trimethoxyphenyl)acetamide: Similar in structure but with additional methoxy groups and a different side chain.
Eigenschaften
Molekularformel |
C21H23N3O4 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
(2R)-N-(3,4-dimethoxyphenyl)-3-methyl-2-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C21H23N3O4/c1-13(2)19(24-12-22-16-8-6-5-7-15(16)21(24)26)20(25)23-14-9-10-17(27-3)18(11-14)28-4/h5-13,19H,1-4H3,(H,23,25)/t19-/m1/s1 |
InChI-Schlüssel |
FNSRZQOFBNQFPG-LJQANCHMSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)NC1=CC(=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O |
Kanonische SMILES |
CC(C)C(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-Dichlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B13370791.png)
![2-[(2-aminoethyl)sulfanyl]-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13370795.png)
![3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B13370799.png)
![5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13370806.png)
![2-(1,3-benzodioxol-5-yl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13370811.png)

![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B13370823.png)
![Methyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B13370828.png)


![6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370846.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B13370856.png)
![3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370859.png)

